molecular formula C8H9Cl2N3O B2770100 4-(2,4-Dichloro-5-pyrimidyl)morpholine CAS No. 280582-23-2

4-(2,4-Dichloro-5-pyrimidyl)morpholine

Cat. No.: B2770100
CAS No.: 280582-23-2
M. Wt: 234.08
InChI Key: KQYPFIAQOXDXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dichloro-5-pyrimidyl)morpholine is a chemical compound with the molecular formula C8H9Cl2N3O. It is characterized by the presence of a morpholine ring attached to a pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichloro-5-pyrimidyl)morpholine typically involves the reaction of 2,4-dichloropyrimidine with morpholine. One common method includes heating a mixture of 2,4-dichloropyrimidine and morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions for several hours, followed by purification through techniques such as flash chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichloro-5-pyrimidyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation may result in the formation of a pyrimidine N-oxide .

Scientific Research Applications

4-(2,4-Dichloro-5-pyrimidyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichloro-5-pyrimidyl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The chlorine atoms and the morpholine ring contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichloro-5-pyrimidyl)morpholine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms and the presence of the morpholine ring make it a versatile compound for various applications .

Properties

IUPAC Name

4-(2,4-dichloropyrimidin-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O/c9-7-6(5-11-8(10)12-7)13-1-3-14-4-2-13/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYPFIAQOXDXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.